Rubradirin
Description
Origin and Producer Organism in Natural Product Discovery
Rubradirin is a natural product isolated from bacteria, specifically belonging to the genus Streptomyces. Streptomyces species are well-known as prolific producers of a vast array of secondary metabolites, including numerous antibiotics and other bioactive compounds, making them a significant focus in natural product discovery sci-hub.senih.govmdpi.com. This compound is produced by Streptomyces achromogenes var. rubradiris NRRL 3061 researchgate.netnih.govbiorxiv.org. The discovery of new natural products often involves screening microorganisms isolated from diverse ecological niches, including less-explored environments nih.gov.
Classification within Ansamycin (B12435341) and Anthracycline Natural Product Families
This compound possesses a complex structure that has led to its classification and comparison with other natural product families, particularly ansamycins and aminocoumarins researchgate.netnih.gov. While it shares some structural features and a common biosynthetic origin (derived from 3-amino-5-hydroxy benzoic acid) with ansamycins, it notably lacks the characteristic lactam moiety found in classical ansamycins researchgate.netresearchgate.net. Instead, its aliphatic chain contains an amine group researchgate.net. This compound is described as a glycosylated bacterial natural product. It is structurally distinguished by a conjugated system comprising a novobiocin-type aminocoumarin linked to an ansamycin-like moiety via a dihydroxydipicolinic acid bridge, which is also the site of glycosylation nih.gov. This places this compound within a subclass of glycosylated bacterial natural products that also includes protothis compound nih.gov. Protothis compound is also known as this compound B ontosight.ai.
This compound is not classified as an anthracycline. Anthracyclines are another family of natural products, typically characterized by a tetracyclic aglycone structure linked to a glycoside ntnu.no. While both families include glycosylated compounds and are often produced by Streptomyces, their core chemical structures are distinct nih.govntnu.no.
The structure of this compound consists of four distinct moieties: a polyketide moiety (rubransarol), a deoxysugar moiety (rubranitrose), an aminohydroxy coumarin (B35378) (AHCM), and dihydroxydipicolinic acid (DHDPA) researchgate.net. The biosynthesis involves a polyketide synthase (PKS) and glycosyltransferases researchgate.netnih.gov.
Historical Context of Academic Inquiry into this compound
Academic inquiry into this compound dates back several decades. Early research focused on its isolation and initial characterization as a new antibiotic researchgate.net. Studies in the 1970s investigated its biochemical effects, identifying this compound as an inhibitor of ribosomal polypeptide biosynthesis nih.govacs.org. This early research provided insights into its mechanism of action at a molecular level. The historical study of natural products from microorganisms like Streptomyces has been a cornerstone of antibiotic discovery since the mid-20th century sci-hub.seskemman.is. The genetic and biosynthetic basis for this compound production has been a subject of more recent academic inquiry. The this compound biosynthetic gene cluster from Streptomyces achromogenes var. rubradiris NRRL 3061 has been studied, revealing the genes responsible for the formation and attachment of its distinct moieties, as well as regulatory, resistance, and transport functions researchgate.netnih.govbiorxiv.org. Research has also explored the proposed biosynthetic pathway based on the functions of gene products and mutant strains researchgate.netnih.gov. The study of this compound's biosynthesis has contributed to the broader understanding of polyketide and deoxysugar biosynthesis in Streptomyces researchgate.netnih.gov.
Data Table: Producer Organism and Key Biosynthetic Components
| Feature | Detail | Source(s) |
| Producer Organism | Streptomyces achromogenes var. rubradiris NRRL 3061 | researchgate.netnih.govbiorxiv.org |
| Biosynthetic Class | Ansamycin-like, Glycosylated, Aminocoumarin hybrid | researchgate.netnih.gov |
| Key Moiety Precursor | 3-amino-5-hydroxy benzoic acid | researchgate.netresearchgate.netnih.gov |
| Biosynthetic Genes | rubA (PKS), rubG2 (glycosyltransferase), and others | researchgate.netnih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Structure
2D Structure
Properties
CAS No. |
11031-38-2 |
|---|---|
Molecular Formula |
C48H46N4O20 |
Molecular Weight |
998.9 g/mol |
IUPAC Name |
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2R,4S,5R,6R)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxypyridine-2-carboxylate |
InChI |
InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-/t19-,20+,27+,39-,40+,43-,47-,48-/m0/s1 |
InChI Key |
GBZJIWQNTNUYGZ-AWTICQJKSA-N |
SMILES |
Oc1c(O[C@H]2O[C@@H](C)[C@@H](OC)[C@](C)(N(=O)=O)C2)cc(C(Nc(c(O)c3ccc(OC)cc3o4)c4=O)=O)nc1C(O[C@@H]5[C@H](O)C([C@]6(C)OC(C(c7c8cc(C)c(O)c7C(/C(C)=C/[C@@H]5C)=O)=O)=C(NC6)C8=O)=O)=O |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC[C@](O4)(C(=O)[C@H]([C@@H]1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O[C@@H]8C[C@]([C@H]([C@H](O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C |
Canonical SMILES |
CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubradirin; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Rubradirin
Mechanism of Ribosomal Polypeptide Synthesis Inhibition by Rubradirin
This compound's antibacterial activity stems from its ability to interfere with the crucial process of protein synthesis at the bacterial ribosome. researchgate.netnih.govnih.gov Its mechanism is distinct from many other antibiotics that target translation elongation or termination.
Interaction with Ribosomal Subunits and Initiation Factors
Protein synthesis initiation in bacteria involves the assembly of the 30S ribosomal subunit with messenger RNA (mRNA), initiator transfer RNA (tRNA), and initiation factors (IF-1, IF-2, and IF-3) to form the 30S initiation complex. quizlet.comazolifesciences.com This is followed by the joining of the 50S ribosomal subunit to form the 70S initiation complex, the functional unit for translation. azolifesciences.combiorxiv.org this compound specifically inhibits the translation chain initiation process at the bacterial ribosome. researchgate.netnih.govnih.gov Research indicates that this compound acts as a selective inhibitor of initiation factor-dependent peptide-chain initiation. nih.gov This suggests that this compound interferes with the proper function or interaction of bacterial initiation factors with the ribosomal subunits or mRNA, thereby preventing the formation of a productive initiation complex.
Dissociation of Ribosomal Initiation Complexes
While research explicitly detailing this compound's role in the dissociation of bacterial ribosomal initiation complexes is limited in the provided context, the general process of ribosomal complex dissociation is a critical aspect of translation regulation and recycling. In bacteria, after termination of protein synthesis, ribosomal subunits are recycled for new rounds of initiation. Initiation factors, such as IF-1 and IF-3, play roles in maintaining the dissociation of ribosomal subunits to ensure proper initiation complex formation. quizlet.com IF-3, for example, binds to the 30S subunit and prevents its premature association with the 50S subunit. quizlet.com Given that this compound inhibits initiation factor-dependent processes, it is plausible that its action could indirectly influence the dynamics of ribosomal complex assembly and potentially lead to the accumulation of non-productive complexes or interfere with the recycling of ribosomal subunits, although direct evidence of this compound causing dissociation is not explicitly stated in the provided information. Studies on other inhibitors targeting initiation have explored their effects on ribosomal complex stability and dissociation. biorxiv.org
Mechanisms of Action of this compound Aglycone
The this compound aglycone, lacking the D-rubranitrose sugar moiety, exhibits a different spectrum of activity compared to the parent compound. nih.govnih.gov It is primarily known for its inhibitory effects on bacterial RNA polymerase and viral reverse transcriptase. researchgate.netnih.govnih.gov
Inhibition of Bacterial RNA Polymerase
Bacterial RNA polymerase (RNAP) is a crucial enzyme responsible for transcribing DNA into RNA. patsnap.comuab.edu Many ansamycin (B12435341) antibiotics, including rifamycins, are potent inhibitors of bacterial RNAP. nih.govpatsnap.comuab.edu The this compound aglycone is a potent inhibitor of bacterial RNA polymerase, acting through a mechanism distinct from other ansamycins. researchgate.netnih.govnih.gov While the precise details of this unique mechanism are not extensively elaborated in the provided text, it is noted that bacterial RNAP inhibitors can bind to various sites on the enzyme, disrupting its function during transcription initiation or elongation. patsnap.comuab.eduelifesciences.org Rifamycins, for instance, bind to the β-subunit of RNAP, preventing RNA chain elongation. patsnap.comuab.edu The distinct mechanism of this compound aglycone suggests it may interact with a different site on RNAP or interfere with a different step in the transcription process compared to other ansamycins.
Inhibition of Viral Reverse Transcriptase
This compound aglycone has also been identified as a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase. researchgate.netnih.govnih.gov Reverse transcriptase is a viral enzyme essential for the replication of retroviruses like HIV, as it converts viral RNA into double-stranded DNA. wikipedia.org Inhibition of this enzyme is a key strategy in antiretroviral therapy. wikipedia.org While the specific details of how this compound aglycone inhibits HIV reverse transcriptase are not provided, other studies on inhibitors of HIV reverse transcriptase, such as rubromycins (a class of quinone antibacterials), have shown competitive interaction at the template-primer site. nih.gov This suggests a potential mechanism where the aglycone might interfere with the binding of the viral RNA template and/or the primer tRNA to the enzyme, thereby blocking DNA synthesis.
DNA Intercalation and Topoisomerase Inhibition within the Anthracycline Class
The provided outline includes a section on DNA intercalation and topoisomerase inhibition within the anthracycline class. However, the search results primarily associate this compound with the ansamycin class of antibiotics and its mechanisms of action related to ribosomal inhibition, bacterial RNA polymerase, and viral reverse transcriptase. researchgate.netnih.govnih.gov Anthracyclines, such as doxorubicin, are a different class of compounds known for their ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cytotoxicity. biomedpharmajournal.orgnih.gov While both ansamycins and anthracyclines can be natural products with antimicrobial or antitumor activities, their core structures and mechanisms of action are distinct. The information available does not indicate that this compound or its aglycone acts through DNA intercalation or topoisomerase inhibition, which are characteristic mechanisms of the anthracycline class. Therefore, this section cannot be populated with information directly relevant to this compound based on the provided search results.
Biosynthesis and Genetic Determinants of Rubradirin
Producer Strain and Fermentation Research for Rubradirin Production
Streptomyces achromogenes var. rubradiris as a Biosynthetic Factory
The primary organism responsible for the biosynthesis of this compound is the actinomycete bacterium Streptomyces achromogenes var. rubradiris, specifically strain NRRL3061. researchgate.netkribb.re.krproquest.comnih.gov This strain serves as the cellular machinery for assembling the complex molecular structure of this compound from simpler precursors through a series of enzymatic steps.
Biotechnological Strategies for Enhanced Production in Fermentation (e.g., Resin Adsorption)
To improve the yield of this compound from Streptomyces achromogenes var. rubradiris fermentation, biotechnological strategies have been explored. One effective approach involves the use of adsorptive polymeric resins. The addition of neutral resins, such as DIAION HP21, to the fermentation medium has been shown to significantly increase this compound yield, in some cases achieving a fourfold increase. ujecology.comnih.govmassey.ac.nzjmb.or.kr Other non-ionic polymeric adsorbents like XAD-2, XAD-7, XAD-16, and HP-20 have also demonstrated the ability to enhance this compound titers, leading to a two- to fourfold increase after 3-4 days of fermentation. nih.gov The principle behind using solid adsorbents in situ during fermentation includes decreasing or elevating feedback inhibition, increasing product stability, or decreasing autotoxicity by adsorbing secondary metabolites as they are synthesized. nih.gov
This compound Biosynthetic Gene Cluster Organization
The genetic blueprint for this compound biosynthesis is organized within a specific region of the Streptomyces achromogenes var. rubradiris genome known as the biosynthetic gene cluster.
Cloning and Sequencing of the this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster has been cloned and sequenced. researchgate.netkribb.re.krnih.gov Initial efforts involved designing polymerase chain reaction (PCR) primers based on conserved sequences of dTDP-D-glucose 4,6-dehydratase, an enzyme involved in the biosynthesis of deoxysugars, which are components of this compound. nih.govkoreascience.kr A PCR product obtained from S. achromogenes var. rubradiris was used as a gene probe to screen a cosmid library constructed from the organism's genomic DNA. nih.govkoreascience.kr This hybridization approach led to the identification of DNA regions containing genes homologous to dTDP-D-glucose 4,6-dehydratase, 3-amino-5-hydroxybenzoic acid (AHBA) synthase, and eryA genes. nih.gov The cloning and sequencing efforts ultimately identified a gene cluster spanning approximately 105.6 kb. researchgate.netkribb.re.krresearchgate.netnih.gov
Identification of Open Reading Frames and Functional Genes within the Cluster
Analysis of the sequenced this compound biosynthetic gene cluster revealed the presence of 58 open reading frames (ORFs) within the 105.6 kb fragment. researchgate.netkribb.re.krresearchgate.netnih.gov These ORFs are proposed to encode essential genes responsible for the formation and attachment of the four distinct structural moieties of this compound, as well as genes associated with regulatory, resistance, and transport functions. researchgate.netkribb.re.krresearchgate.netnih.gov Putative functions for many of these genes have been assigned based on sequence comparisons to known genes in databases. researchgate.net For example, two large ORFs, rubA and rubB, have been identified. researchgate.net Disruption of specific genes, such as the polyketide synthase (PKS) gene (rubA) and the glycosyltransferase gene (rubG2), has been shown to completely eliminate this compound production, demonstrating their essential roles in the biosynthetic pathway. researchgate.netkribb.re.krnih.gov
Enzymology and Pathway Elucidation of this compound Biosynthesis
The biosynthesis of this compound involves a complex pathway utilizing various enzymes encoded by the gene cluster. This compound is composed of four distinct structural moieties: rubransarol, 3-amino-4-hydroxy-coumarin, dihydroxydipicolinic acid, and a 2,6-dideoxynitrosugar. nih.gov
The rubransarol moiety is proposed to be derived from the polyketide biosynthetic pathway, utilizing 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit and methylmalonate and malonate as extender units. researchgate.net AHBA itself is synthesized via the aminoshikimate pathway. researchgate.netoup.com
The 2,6-dideoxynitrosugar moiety, D-rubranitrose, is derived from a 6-deoxysugar precursor. researchgate.net Enzymes involved in the biosynthesis of this sugar component have been studied. For instance, the ORFs rubN6 and rubN4 have been annotated as thymidine (B127349) diphosphate (B83284) (TDP)-glucose 4-ketoreductase and TDP-glucose 3-aminotransferase, respectively, based on sequence analysis. nih.gov Functional characterization has verified the activity of these enzymes in vitro, supporting their role in the proposed biosynthetic pathway for TDP-D-rubranitrose. nih.gov Another enzyme, RubN8, is identified as a nitrososynthase involved in the formation of the nitroso sugar, with TDP-D-rubranose as its product. researchgate.netnih.gov Nitrososynthases are a family of enzymes that catalyze nitroso sugar formation on oligosaccharide antibiotics, often via flavin-dependent monooxygenation reactions. researchgate.netnih.gov
The this compound biosynthetic pathway has been proposed based on the putative functions of the gene products, functional identification of sugar genes, and analysis of mutant strains. kribb.re.kr Adenylate-forming enzymes, such as RubC1, have also been implicated, with RubC1 potentially functioning as a bifunctional enzyme with aminocoumarin acyl ligase and tyrosine-activating domains. oup.comuni-tuebingen.de
While a complete step-by-step enzymatic pathway for the entire this compound molecule is complex and still under investigation, research has identified key enzymatic steps and the genes encoding them, particularly for the polyketide backbone and the deoxysugar moiety.
Here is a table summarizing some identified genes and their putative functions within the this compound biosynthetic gene cluster:
| Gene Name | Putative Function |
| rubA | Polyketide Synthase (PKS) |
| rubG2 | Glycosyltransferase |
| rubN6 | TDP-glucose 4-ketoreuctase |
| rubN4 | TDP-glucose 3-aminotransferase |
| rubN8 | Nitrososynthase (involved in nitroso sugar formation) |
| rubC1 | Adenylate-forming enzyme (e.g., acyl ligase) |
Data Table: Identified Genes and Putative Functions
| Gene Name | Putative Function |
| rubA | Polyketide Synthase (PKS) |
| rubG2 | Glycosyltransferase |
| rubN6 | TDP-glucose 4-ketoreductase |
| rubN4 | TDP-glucose 3-aminotransferase |
| rubN8 | Nitrososynthase (involved in nitroso sugar formation) |
| rubC1 | Adenylate-forming enzyme (e.g., acyl ligase) |
Polyketide Synthase (PKS) Involvement (e.g., RubA)
The polyketide backbone of this compound, specifically the rubransarol moiety, is synthesized by a type I polyketide synthase. researchgate.netresearchgate.netresearchgate.net The genes rubA and rubB are identified as encoding the polyketide synthase responsible for this process. researchgate.netresearchgate.net RubA and RubB are large ORFs separated by approximately 37 kb and contain distinct domains characteristic of modular type I PKSs. researchgate.net These enzymes are proposed to catalyze the chain extension using 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit, followed by successive condensations with four methylmalonyl-CoAs and two malonyl-CoAs. researchgate.netchimia.ch RubA is described as a putative polyketide synthase. uniprot.org
Glycosyltransferase Function (e.g., RubG2)
Glycosyltransferases play a crucial role in attaching sugar moieties to natural products. In the biosynthesis of this compound, the glycosyltransferase RubG2 is involved in the attachment of the D-rubranitrose sugar to the aglycone. researchgate.netkribb.re.krnih.govresearchgate.netnih.gov Disruption of the rubG2 gene has been shown to result in the production of the this compound aglycone in vivo, supporting its function as the requisite glycosyltransferase in this pathway. nih.gov While biochemical studies on nitrososugar glycosyltransferases are limited, the in vivo evidence for RubG2's role is consistent with its annotation as a putative this compound nitrososugar glycosyltransferase. nih.gov
Biosynthesis of Distinct Moieties:
The four distinct moieties of this compound are synthesized through separate biosynthetic sub-pathways before being assembled. researchgate.netkribb.re.kr
Rubransarol Biosynthesis
Rubransarol, the polyketide moiety of this compound, is synthesized by the type I polyketide synthases RubA and RubB, as described above. researchgate.netresearchgate.netresearchgate.net This process utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit and incorporates methylmalonyl-CoA and malonyl-CoA extender units. researchgate.netchimia.ch The proposed pathway involves a series of condensation reactions catalyzed by the PKS modules. researchgate.netresearchgate.net
3-Amino-4-hydroxy-7-methoxycoumarin (AMC) Assembly (e.g., RubC1)
The biosynthesis of the 3-amino-4-hydroxy-7-methoxycoumarin (AMC) moiety involves specific enzymes encoded within the this compound gene cluster. Genes such as rubC1 are implicated in the biosynthesis of the AMC moiety and the formation of the amide bond that connects it to other parts of the this compound structure. researchgate.netresearchgate.net RubC1 is described as a bifunctional enzyme with aminocoumarin acyl ligase and tyrosine-activating domains. medkoo.com Homologs of genes involved in novobiocin (B609625) biosynthesis, such as novI and novJ, are also suggested to play a role in AMC biosynthesis and amide bond formation in the this compound pathway. researchgate.net
3,4-Dihydroxydipicolinate (DHDP) Biosynthesis
The 3,4-dihydroxydipicolinate (DHDP) moiety is another essential component of this compound. researchgate.netnih.govresearchgate.netproquest.com The genes responsible for DHDP biosynthesis are located within the this compound biosynthetic gene cluster. researchgate.net While specific enzymatic details for DHDP biosynthesis in the context of this compound are not as extensively detailed as other moieties in the provided information, the presence of dedicated genes within the cluster confirms its de novo synthesis as part of the this compound pathway. researchgate.net
D-Rubranitrose Biosynthesis (e.g., RubN1-N8, Nitrososynthases)
The D-rubranitrose moiety is an unusual nitrososugar component of this compound. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov Its biosynthesis is a multi-step pathway involving several enzymes encoded by the rubN genes, specifically rubN1 to rubN8. researchgate.netresearchgate.net The proposed pathway for D-rubranitrose biosynthesis from glucose-1-phosphate involves several key enzymatic transformations. researchgate.net RubN1 is proposed to function as a TDP-D-glucose synthase, activating glucose-1-phosphate to the thymidyl diphosphate (TDP) derivative. researchgate.netresearchgate.net RubN2 acts as a 4,6-dehydratase, converting TDP-D-glucose to TDP-4-keto-6-deoxyglucose. researchgate.netresearchgate.net Other enzymes in this pathway include RubN3 (2,3-dehydratase), RubN4 (3-aminotransferase), RubN6 (4-ketoreductase), RubN5 (3-C-methyltransferase), and RubN7 (O-methyltransferase). researchgate.net RubN8 is identified as a flavin-dependent monooxygenase, putatively responsible for the formation of a hydroxylaminosugar intermediate, which likely converts to TDP-D-rubranitrose via a nitroso intermediate. researchgate.net The functional characterization of enzymes like RubN4 and RubN6 has been reported. researchgate.netmedkoo.com The D-rubranitrose is then attached to the aglycone by a glycosyltransferase, such as RubG1 or RubG2. researchgate.net
Data Table: Key Genes and Proposed Functions in this compound Biosynthesis
| Gene | Proposed Function | Moieties Involved |
| rubA | Type I Polyketide Synthase (Loading/Extension) | Rubransarol |
| rubB | Type I Polyketide Synthase (Extension) | Rubransarol |
| rubG2 | Glycosyltransferase | D-Rubranitrose attachment |
| rubC1 | Aminocoumarin acyl ligase/Tyrosine-activating | AMC, Amide bond formation |
| rubN1 | TDP-D-glucose synthase | D-Rubranitrose |
| rubN2 | 4,6-dehydratase | D-Rubranitrose |
| rubN3 | 2,3-dehydratase | D-Rubranitrose |
| rubN4 | 3-aminotransferase | D-Rubranitrose |
| rubN5 | 3-C-methyltransferase | D-Rubranitrose |
| rubN6 | 4-ketoreductase | D-Rubranitrose |
| rubN7 | O-methyltransferase | D-Rubranitrose |
| rubN8 | Flavin-dependent monooxygenase | D-Rubranitrose |
Role of Precursors in this compound Biosynthesis (e.g., 3-Amino-5-hydroxybenzoic Acid)
The biosynthesis of this compound utilizes several key precursors. One prominent precursor is 3-amino-5-hydroxybenzoic acid (3,5-AHBA), which is a characteristic starter unit for the biosynthesis of ansamycins and mitomycins, including this compound. nih.govresearchgate.netresearchgate.net 3,5-AHBA is synthesized via the aminoshikimic acid (ASA) pathway. researchgate.netresearchgate.net This pathway involves a series of enzymatic reactions starting from precursors like kanosamine, which is converted into 1-deoxy-1-imino-erythrose 4-phosphate, a substrate for aminoDAHP formation. This intermediate is then transformed through 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid to yield 3,5-AHBA. researchgate.net Homologs of genes involved in the rifamycin (B1679328) AHBA biosynthesis cluster are found within the this compound gene cluster, supporting the role of 3,5-AHBA as a precursor. researchgate.netresearchgate.net
Other precursors contribute to the distinct moieties of this compound. For instance, the D-rubranitrose moiety is synthesized from glucose-1-phosphate. This process involves enzymes like TDP-D-glucose synthase (RubN1), which activates glucose-1-phosphate to the thymidyl diphosphate (TDP) derivative, and 4,6-dehydratase (RubN2), which leads to the formation of TDP-4-keto-6-deoxyglucose. researchgate.net Further modifications, including methylation catalyzed by enzymes like a 3-C-methyltransferase (RubN5) and an O-methyltransferase (RubN7), are involved in D-rubranitrose biosynthesis. researchgate.net The AMC and DHDP moieties are also derived from specific biosynthetic routes, with enzymes like RubC1, an amide synthase, involved in connecting the AMC and DHDP units. researchgate.net
Biosynthetic Engineering and Genetic Modification for this compound Analog Production
The understanding of the this compound biosynthetic pathway and its genetic determinants has opened avenues for biosynthetic engineering and genetic modification to potentially produce this compound analogs.
Gene Disruption Studies for Pathway Confirmation
Gene disruption studies have been instrumental in confirming the roles of specific genes within the this compound biosynthetic cluster. For example, disruption of the polyketide synthase (PKS) gene (rubA) and the glycosyltransferase gene (rubG2) resulted in the complete elimination of this compound production. nih.govkribb.re.kr This provides strong evidence that these genes are essential for the biosynthesis of the compound. Similarly, studies on related pathways, such as divergolide biosynthesis, have shown that disruption of the AHBA synthase gene (divK) abolishes the production of divergolides, further highlighting the importance of AHBA synthesis genes in related ansamycin (B12435341) pathways. researchgate.net These disruption studies help to functionally identify genes and confirm proposed steps in the biosynthetic route. nih.govkribb.re.kr
Heterologous Expression and Pathway Reconstruction Approaches
Heterologous expression involves transferring biosynthetic gene clusters or parts of them into a different host organism to produce the natural product or its analogs. While direct heterologous expression of the entire 105.6 kb this compound gene cluster is a significant undertaking, studies on related large gene clusters, such as those for enduracidin and FK506, demonstrate the potential of this approach, often facilitated by techniques like using Phage P1-Derived Artificial Chromosomes (PACs). researchgate.netproquest.com
Reconstruction of specific parts of the this compound pathway has been explored. For instance, ORFs for rubN6 (annotated as thymidine diphosphate glucose 4-ketoreductase) and rubN4 (annotated as thymidine diphosphate glucose 3-aminotransferase) from the this compound cluster have been heterologously expressed in Escherichia coli. nih.gov In vitro enzyme assays with the purified proteins verified their functions, contributing to the proposed biosynthetic pathway for TDP-D-rubranitrose. nih.gov This demonstrates the feasibility of reconstructing and studying individual enzymatic steps outside the native producer.
Rational Design Strategies for Novel this compound Analogs
Rational design strategies for generating novel this compound analogs leverage the knowledge of the biosynthetic pathway and the enzymes involved. By understanding the substrate specificities and catalytic mechanisms of the biosynthetic enzymes, researchers can propose targeted genetic modifications or enzymatic manipulations to produce structural variants. uni-tuebingen.denih.gov
Strategies include modifying genes encoding enzymes responsible for specific structural features, such as tailoring enzymes (e.g., methyltransferases, hydroxylases, or enzymes involved in sugar modification) researchgate.netgoogle.com, or altering the supply of precursors. For instance, modifying the genes involved in D-rubranitrose biosynthesis could lead to analogs with altered sugar moieties. researchgate.net Similarly, understanding the enzymes involved in the formation and attachment of the rubransarol, AMC, and DHDP units provides targets for modification to generate diversity in these parts of the molecule. researchgate.net While specific examples of rationally designed this compound analogs through these methods were not extensively detailed in the search results, the principles established in the study of this compound biosynthesis and analog generation in related ansamycins and other natural products provide a strong basis for such approaches. uni-tuebingen.denih.govgoogle.commdpi.com The complexity of the this compound structure and its modular biosynthesis make it a promising candidate for future rational design efforts aimed at generating analogs with potentially improved properties.
Structure Activity Relationship Sar and Analog Research of Rubradirin
Elucidation Methodologies for Rubradirin and its Analogs
Determining the intricate structures of complex natural products like this compound and its analogs requires the application of advanced analytical techniques. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, play a pivotal role in this process.
Advanced Spectroscopic Approaches in Structural Characterization (e.g., NMR, X-ray Crystallography)
Other spectroscopic methods, such as mass spectrometry (MS), are also vital for determining the molecular weight and elemental composition of this compound and its analogs, as well as for fragmentation analysis to gain information about substructures. UV-Vis and IR spectroscopy can provide information about the presence of certain functional groups and conjugated systems within the molecule mdpi.com.
Impact of Structural Modifications on this compound's Biological Activity
Investigating the effect of structural changes on the biological activity of this compound helps to identify the key pharmacophores and understand the mechanism of action. This involves studying naturally occurring congeners and synthesizing modified analogs.
Differential Activities of the this compound Aglycone Moiety
Total and Semi-Synthetic Approaches to this compound and Analogues
The complexity of this compound's structure makes total synthesis a challenging endeavor. However, synthetic efforts are crucial for confirming proposed structures, accessing sufficient quantities for biological testing, and generating novel analogs that may not be accessible through fermentation or isolation.
Total synthesis of this compound or its key fragments allows for the precise control over stereochemistry and the introduction of specific modifications at desired positions. This approach provides access to a wide range of analogs with targeted structural changes, enabling a systematic study of SAR.
Microbial Resistance Mechanisms to Rubradirin
Target Site Modifications in Bacterial Ribosomes Counteracting Rubradirin
This compound's primary mode of action involves inhibiting translation chain initiation at the bacterial ribosome nih.govresearchgate.netnih.gov. Resistance can emerge through modifications to the ribosome structure that reduce the binding affinity of this compound. While specific detailed research on ribosomal mutations conferring resistance directly to this compound is less extensively documented compared to other ribosome-targeting antibiotics, general mechanisms of ribosomal resistance provide insight into potential pathways.
Resistance to ribosome-targeting antibiotics often involves modifications to ribosomal RNA (rRNA) or ribosomal proteins nih.govresearchgate.netnih.gov. Methylation of specific rRNA nucleotides by methyltransferase enzymes is a known mechanism to prevent antibiotic binding to the ribosome frontiersin.orgnih.govnih.gov. For instance, methylation of the A2503 residue in the 23S rRNA is a well-established mechanism conferring resistance to various antibiotics that bind near the peptidyl transferase center (PTC) biorxiv.org. While this compound binds at the initiation step rather than the PTC directly, alterations in rRNA or ribosomal proteins that affect the binding site of this compound or the initiation complex could lead to reduced susceptibility.
Another mechanism of resistance to ribosome-targeting antibiotics is through mutations in ribosomal proteins or rRNA genes that alter the shape or chemistry of the binding site, thereby reducing the antibiotic's affinity nih.govresearchgate.netmdpi.com. Although specific mutations conferring resistance to this compound through this mechanism require further detailed study, it is a plausible route for resistance development, consistent with resistance mechanisms observed for other antibiotics targeting protein synthesis researchgate.netmdpi.com.
Alterations in Bacterial RNA Polymerase as a Resistance Strategy
The aglycone form of this compound has been shown to be a potent inhibitor of bacterial RNA polymerase (RNAP) nih.govresearchgate.net. Resistance to RNAP inhibitors, such as rifamycins, commonly occurs through mutations in the genes encoding the RNAP subunits, particularly the β-subunit (RpoB) scispace.comacs.org. These mutations can alter the structure of the enzyme's active site or the antibiotic binding pocket, reducing the inhibitor's ability to bind effectively acs.org.
Given that this compound aglycone targets bacterial RNAP, it is likely that similar resistance mechanisms involving mutations in the rpo genes could confer resistance to this form of the compound. Studies on resistance to other ansamycins that inhibit RNAP provide a precedent for this mechanism acs.org. While direct experimental data on specific RNAP mutations conferring resistance to this compound aglycone is needed, this represents a significant potential resistance pathway.
Broader Mechanisms of Antibiotic Resistance in Microorganisms Relevant to this compound (e.g., Efflux Pumps, Enzymatic Inactivation)
Beyond target site modifications, microorganisms can employ broader resistance mechanisms that are not specific to a particular antibiotic class but can still affect this compound.
Efflux pumps are membrane-bound proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration below the level required for inhibition frontiersin.orgreactgroup.orgnih.gov. The biosynthetic gene cluster of Streptomyces achromogenes var. rubradiris, the this compound producer, contains a gene encoding an ABC transporter, RubT1, which is proposed to mediate the efflux of this compound, contributing to self-resistance in the producing organism researchgate.netresearchgate.netmcmaster.ca. This suggests that the presence and/or overexpression of similar efflux pumps in other bacteria could potentially confer resistance to this compound frontiersin.orgreactgroup.orgnih.gov. Research has demonstrated the mediation of this compound resistance by ABC transporters like RubT1 researchgate.netsemanticscholar.orgkribb.re.kr.
Enzymatic inactivation of antibiotics is another widespread resistance mechanism where bacteria produce enzymes that modify or degrade the antibiotic molecule, rendering it inactive frontiersin.orgreactgroup.orgmdpi.com. While enzymatic inactivation is a common mechanism for resistance to several antibiotic classes, such as beta-lactams, aminoglycosides, and chloramphenicol, there is less information available regarding specific enzymes that inactivate this compound frontiersin.orgmdpi.com. However, given the complex structure of this compound with its various moieties, the possibility of enzymatic modification or degradation by bacterial enzymes as a resistance mechanism cannot be entirely ruled out and warrants further investigation.
Other general resistance mechanisms, such as reduced membrane permeability, can also contribute to decreased susceptibility to antibiotics frontiersin.orgreactgroup.org. Alterations in the bacterial cell envelope could limit the uptake of this compound into the cell, thus conferring a level of resistance.
Q & A
Q. Basic Research Focus
- Key Considerations :
- Hypothesis Framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with this compound’s unique properties (e.g., antimicrobial or antitumor activity) .
- Controls and Replication : Include positive/negative controls and triplicate assays to minimize variability. Follow IMRAD structure for clarity, as seen in pharmacokinetic studies .
- Data Collection : Prioritize high-throughput screening for dose-response curves or time-dependent efficacy, ensuring raw data is archived for reproducibility .
What methodologies are recommended for validating this compound’s molecular targets and mechanisms of action?
Q. Advanced Research Focus
- Methodological Framework :
- Target Identification : Combine CRISPR-Cas9 gene editing with proteomic profiling to isolate this compound-binding proteins .
- Mechanistic Validation : Use isothermal titration calorimetry (ITC) for binding affinity quantification and RNA-seq to assess downstream transcriptional changes .
- Cross-Validation : Replicate findings in orthogonal models (e.g., zebrafish for in vivo validation if initial data is cell-based) .
How can contradictions between in vitro and in vivo efficacy data for this compound be systematically resolved?
Q. Advanced Research Focus
- Analytical Strategies :
- Variable Isolation : Identify confounding factors (e.g., metabolic degradation in animal models) using LC-MS/MS to track this compound’s stability .
- Sensitivity Analysis : Apply multivariate regression to assess the impact of pH, temperature, or serum proteins on bioactivity discrepancies .
- Triangulation : Combine transcriptomic, metabolomic, and phenotypic data to reconcile mechanisms .
What are best practices for structuring a discussion section when reporting this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Q. Basic Research Focus
- IMRAD Compliance :
- Link to Hypotheses : Explicitly connect PK-PD parameters (e.g., half-life, AUC) to the original research question (e.g., “How does this compound’s solubility affect bioavailability?”) .
- Contextualize Limitations : Discuss bioavailability challenges using comparative tables (e.g., this compound vs. analogs) and propose formulation optimizations .
- Future Directions : Suggest lipid nanoparticle encapsulation or prodrug strategies to address low solubility .
How can researchers ensure reproducibility when synthesizing this compound analogs?
Q. Advanced Research Focus
- Synthesis and Validation :
- Protocol Standardization : Document reaction conditions (e.g., catalysts, solvent purity) using CHEMDRAW or similar tools .
- Analytical Rigor : Validate analogs via NMR, HPLC, and mass spectrometry, with raw spectral data uploaded to repositories like Zenodo .
- Resource Identifiers : Assign RRIDs to critical reagents (e.g., custom antibodies for structural validation) .
What frameworks are suitable for assessing this compound’s safety profile in preclinical studies?
Q. Basic Research Focus
- Toxicology Design :
- Dose Escalation : Follow OECD guidelines for acute/chronic toxicity testing, with histopathology and serum biochemistry endpoints .
- Ethical Alignment : Use the 3Rs principle (Replacement, Reduction, Refinement) to justify animal models .
- Data Transparency : Publish negative results (e.g., hepatotoxicity at high doses) to avoid publication bias .
How should multi-omics data be integrated to elucidate this compound’s polypharmacology?
Q. Advanced Research Focus
- Systems Biology Approaches :
- Pathway Enrichment : Use STRING or KEGG to map proteomic and metabolomic datasets onto biological pathways .
- Machine Learning : Train random forest models to predict off-target interactions from structural fingerprints .
- Data Curation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public database submission .
What statistical tools are optimal for analyzing this compound’s dose-dependent cytotoxicity in heterogeneous cell populations?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
